Methyl 1-acetylazetidine-2-carboxylate

Physicochemical Properties Medicinal Chemistry Peptidomimetics

Methyl 1-acetylazetidine-2-carboxylate (CAS 103897-99-0) is a racemic N-acetylated methyl ester derivative of the non-proteinogenic amino acid azetidine-2-carboxylic acid (Aze). It is classified as a protected azetidine-2-carboxylate building block.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 103897-99-0
Cat. No. B017075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-acetylazetidine-2-carboxylate
CAS103897-99-0
Synonyms2-Azetidinecarboxylic acid, 1-acetyl-, methyl ester (9CI)
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC1C(=O)OC
InChIInChI=1S/C7H11NO3/c1-5(9)8-4-3-6(8)7(10)11-2/h6H,3-4H2,1-2H3
InChIKeyUPOIUMRSONSICM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Acetylazetidine-2-Carboxylate (CAS 103897-99-0): A Protected Azetidine Building Block for Peptidomimetic and Medicinal Chemistry


Methyl 1-acetylazetidine-2-carboxylate (CAS 103897-99-0) is a racemic N-acetylated methyl ester derivative of the non-proteinogenic amino acid azetidine-2-carboxylic acid (Aze). It is classified as a protected azetidine-2-carboxylate building block [1]. As a saturated, four-membered nitrogen heterocycle, its core azetidine ring imparts high ring strain, enabling unique reactivity profiles distinct from larger-ring analogs like proline [2]. The compound's N-acetyl and methyl ester protecting groups render it a versatile intermediate, designed for controlled deprotection and subsequent incorporation into more complex molecules, including peptidomimetics and drug candidates [3].

Methyl 1-Acetylazetidine-2-Carboxylate: Why Unprotected or Differently Protected Analogs Are Not Functionally Equivalent


Direct substitution of methyl 1-acetylazetidine-2-carboxylate with a seemingly similar azetidine-2-carboxylate analog is not trivial and carries significant synthetic and physicochemical consequences. For example, substituting the N-acetyl group for a free amine (as in methyl azetidine-2-carboxylate) fundamentally alters the compound's reactivity, nucleophilicity, and stability profile [1]. The N-acetyl group acts as a crucial protecting group, preventing unwanted side reactions during multi-step syntheses, such as oligomerization or reactions with electrophiles, which a free amine would readily undergo [2]. Furthermore, the presence of the N-acetyl group significantly impacts key physicochemical parameters, including lipophilicity (XLogP3-AA) and hydrogen bonding capacity, which directly influence solubility, chromatographic behavior, and biological membrane permeability [1]. The evidence presented below quantifies these differences, underscoring that this specific compound is not an interchangeable commodity but a deliberately functionalized intermediate with a unique property profile.

Quantitative Differentiation of Methyl 1-Acetylazetidine-2-Carboxylate (103897-99-0) from Core Analogs


Impact of N-Acetylation on Lipophilicity and Hydrogen Bonding Capacity Compared to the Free Amine

The N-acetyl protecting group in methyl 1-acetylazetidine-2-carboxylate directly alters key drug-likeness parameters relative to the free amine analog, methyl azetidine-2-carboxylate. The target compound exhibits a lower lipophilicity and zero hydrogen bond donors, which are critical for passive permeability and solubility [1].

Physicochemical Properties Medicinal Chemistry Peptidomimetics

Conformational Bias Toward γ-Turns in Peptidomimetics Driven by the Azetidine Ring

The four-membered azetidine ring in methyl 1-acetylazetidine-2-carboxylate and its derivatives imposes a unique conformational constraint. Unlike the five-membered proline ring, which favors β-turn conformations, the azetidine scaffold forces peptide backbones into a γ-turn conformation [1].

Peptide Chemistry Conformational Analysis Turn Mimetics

Scalable and Versatile Synthesis of Azetidine-2-Carboxylate Scaffolds from N-Sulfonyl Lactams

The azetidine-2-carboxylate core, which is the scaffold of methyl 1-acetylazetidine-2-carboxylate, can be efficiently synthesized via a general two-step, scalable route from N-sulfonyl lactams, as demonstrated for a range of ring sizes [1].

Synthetic Methodology Process Chemistry Building Block

Targeted Research Applications for Methyl 1-Acetylazetidine-2-Carboxylate (103897-99-0) Based on Differential Evidence


Synthesis of γ-Turn Mimetics for Probing Protein-Protein Interactions

The class-level evidence showing that azetidine-2-carboxylate derivatives preferentially induce γ-turn conformations in peptides [1] makes methyl 1-acetylazetidine-2-carboxylate a strategic choice for synthesizing constrained peptidomimetics. Researchers can incorporate this protected building block to design molecules that mimic a γ-turn motif, a structural feature critical in specific protein-protein interactions, and differentiate from the more common β-turn induced by proline analogs.

Development of Prodrugs with Tailored Physicochemical Properties

The direct head-to-head comparison showing the N-acetyl group reduces lipophilicity (ΔXLogP3-AA ≈ -0.1) and eliminates the hydrogen bond donor count relative to the free amine analog [2] supports the use of this compound in prodrug design. The improved lipophilic profile and lack of H-bond donors can enhance passive membrane permeability, while the N-acetyl group can be enzymatically cleaved in vivo to reveal the active azetidine-2-carboxylic acid moiety, offering a quantifiable advantage for optimizing pharmacokinetic properties.

Scalable Preparation of Diversified Azetidine-Based Compound Libraries

The validated, high-yielding (61-99%) synthetic route for the azetidine-2-carboxylate scaffold from readily available N-sulfonyl lactams [3] provides a strong rationale for using methyl 1-acetylazetidine-2-carboxylate as a core building block in medicinal chemistry campaigns. This methodology supports the reliable and scalable production of diverse compound libraries for hit-to-lead optimization, addressing a key procurement concern about the accessibility and cost-effectiveness of strained-ring heterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-acetylazetidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.